Suchilactone

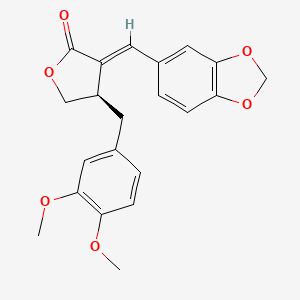

Description

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 |

InChI Key |

GVNUFBXIXQNOCF-MDNIKOHYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Suchilactone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a lignan of growing interest in the scientific community, has demonstrated significant biological activity, particularly as a potent inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2). This technical guide provides an in-depth overview of the known natural sources of suchilactone, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, with a focus on its impact on cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Suchilactone

Suchilactone has been identified in a select number of plant species, highlighting the importance of ethnobotanical knowledge and biodiversity in the search for novel therapeutic agents. The primary documented natural sources of this compound include:

-

Monsonia angustifolia E. Mey. ex A. Rich. (Geraniaceae): This plant, traditionally used in various cultures for medicinal purposes, is a significant source of suchilactone. Phytochemical investigations have confirmed the presence of suchilactone alongside other lignans[1][2].

-

Taxus baccata L. (Taxaceae): Commonly known as the European yew, this plant is a well-known source of various bioactive compounds, including the anticancer drug paclitaxel. Suchilactone has also been reported to be a constituent of this species.

-

Philotheca fitzgeraldii (C.Moore & F.Muell.) Paul G.Wilson (Rutaceae): This Australian native plant is another documented source of suchilactone.

Isolation and Purification of Suchilactone

The isolation of suchilactone from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While a universally standardized protocol has not been established, the following methodologies, primarily based on the phytochemical investigation of Monsonia angustifolia, provide a detailed framework for its successful isolation[1].

Extraction

A sequential extraction method using solvents of increasing polarity is commonly employed to obtain a crude extract enriched with suchilactone.

Table 1: Solvent Extraction Yields from Monsonia angustifolia

| Solvent | Yield of Crude Extract (g) from 1.5 kg of Stem Bark |

| Hexane | 28.99 |

| Dichloromethane | 17.43 |

| Ethyl Acetate | 18.17 |

| Methanol | 22.58 |

Data derived from a study on the phytochemical analysis of Monsonia angustifolia stem bark[1].

Experimental Protocol: Sequential Solvent Extraction

-

Plant Material Preparation: Air-dry the stem bark of Monsonia angustifolia for seven days and grind it into a coarse powder.

-

Hexane Extraction: Macerate the powdered plant material in hexane (e.g., 1.5 kg in 2 L) with occasional stirring for 24 hours at room temperature. Filter the mixture and collect the hexane extract.

-

Dichloromethane Extraction: Air-dry the plant residue from the previous step and subsequently macerate it in dichloromethane for 24 hours. Filter and collect the dichloromethane extract.

-

Ethyl Acetate Extraction: Repeat the process with the plant residue using ethyl acetate as the solvent.

-

Methanol Extraction: Finally, extract the remaining plant material with methanol.

-

Concentration: Concentrate each solvent extract in vacuo using a rotary evaporator to obtain the respective crude extracts. Suchilactone is expected to be present in the moderately polar to polar fractions.

Chromatographic Purification

Column chromatography is the primary technique used for the purification of suchilactone from the crude extracts.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Prepare a column packed with silica gel 60 (70-230 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be fractionated.

-

Sample Loading: Dissolve the crude extract (e.g., the dichloromethane or ethyl acetate extract) in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Mobile Phase and Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in fractions of a specific volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing suchilactone. A suitable developing solvent system for TLC can be a mixture of hexane and ethyl acetate. Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Purification: Combine the fractions containing suchilactone and subject them to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Signaling Pathway and Mechanism of Action

Suchilactone has been identified as a potent and specific inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. By inhibiting SHP2, suchilactone disrupts downstream signaling cascades that are often dysregulated in cancer.

The SHP2 Signaling Pathway

The diagram below illustrates the signaling pathway affected by suchilactone. In a typical signaling cascade initiated by a growth factor, the binding of the ligand to its receptor tyrosine kinase (RTK) leads to autophosphorylation of the receptor. The adaptor protein Grb2 then binds to the phosphorylated receptor, recruiting SOS, a guanine nucleotide exchange factor. SOS, in turn, activates Ras by promoting the exchange of GDP for GTP. Activated Ras then triggers the MAP kinase cascade, leading to the phosphorylation of ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. SHP2 is required to dephosphorylate a regulatory site on the scaffolding protein Gab1, allowing for sustained activation of the Ras-ERK pathway.

Downstream Effects of SHP2 Inhibition

By inhibiting SHP2, suchilactone prevents the sustained activation of the Ras-MAPK pathway. This leads to a decrease in the phosphorylation of key downstream effectors such as ERK (extracellular signal-regulated kinase) and AKT (protein kinase B). The inhibition of these pro-survival and pro-proliferative pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. This mechanism of action makes suchilactone a promising candidate for the development of targeted anticancer therapies, particularly for malignancies driven by dysregulated SHP2 activity, such as certain types of leukemia.

Experimental Workflows

The following diagram outlines a typical workflow for the investigation of suchilactone, from natural source to biological evaluation.

References

Suchilactone: A Comprehensive Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a naturally occurring lignan, has emerged as a compound of significant interest in oncological research. Initially isolated from Monsonia angustifolia, this molecule has demonstrated potent and selective inhibitory activity against the Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 dysregulation is implicated in the pathogenesis of various malignancies, most notably Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the discovery and history of suchilactone, its physicochemical properties, and its mechanism of action as a SHP2 inhibitor. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a comprehensive summary of its quantitative biological activities. Furthermore, the intricate signaling pathways modulated by suchilactone are visually represented to facilitate a deeper understanding of its therapeutic potential in drug development.

Discovery and History

Suchilactone is a lignan first isolated from the plant Monsonia angustifolia E. Mey. ex A. Rich. (Geraniaceae), a species with a history of use in traditional South African medicine for various ailments, including increasing libido and treating erectile dysfunction. While the plant has been a subject of phytochemical investigation for its diverse secondary metabolites, the specific discovery and structural elucidation of suchilactone as a distinct chemical entity have been more recent. The primary contemporary focus of research on suchilactone has been its anticancer properties, particularly following the discovery of its activity as a potent SHP2 inhibitor. A pivotal study by Jingjing Wu and colleagues was the first to demonstrate that suchilactone inhibits the growth of Acute Myeloid Leukemia (AML) by inactivating SHP2, marking a significant milestone in understanding its therapeutic potential.[1]

Physicochemical Properties

Suchilactone is characterized by the following molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₆ | PubChem |

| Molar Mass | 368.38 g/mol | PubChem |

| IUPAC Name | (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | PubChem |

| CAS Number | 50816-74-5 | PubChem |

| Appearance | Orange-yellow to red-brown crystals | ChemBK |

| Solubility | Good solubility in organic solvents such as chloroform and ethanol. | ChemBK |

| Stability | Stable to light and heat. | ChemBK |

Biological Activity and Mechanism of Action

The primary mechanism of action of suchilactone is the inhibition of the SHP2 protein tyrosine phosphatase. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in intracellular signaling cascades, particularly the RAS/MAPK and PI3K/AKT pathways, which are critical for cellular proliferation, differentiation, and survival.

Allosteric Inhibition of SHP2

Suchilactone functions as an allosteric inhibitor of SHP2.[2] It binds to a site at the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains, stabilizing SHP2 in its closed, inactive conformation.[2] This prevents the recruitment of SHP2 to phosphorylated receptor tyrosine kinases and other signaling proteins, thereby blocking its downstream signaling functions.

Downstream Signaling Effects

By inhibiting SHP2, suchilactone effectively suppresses the activation of the RAS-MAPK and PI3K-AKT signaling pathways.[3] This leads to a reduction in the phosphorylation of key downstream effectors, including ERK and AKT.[3] In cancer cells, particularly those with activating mutations in receptor tyrosine kinases like FLT3-ITD in AML, the constitutive activation of these pathways is a primary driver of cell proliferation and survival. Suchilactone's ability to block these signals induces apoptosis and inhibits cell growth.[1][3]

Quantitative Biological Data

The inhibitory effects of suchilactone have been quantified in various cancer cell lines. The following table summarizes the key quantitative data available:

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| SHI-1 | Acute Myeloid Leukemia (AML) | CCK-8 | IC₅₀ | 17.01 µM | [1] |

| Jurkat | T-cell Leukemia | CCK-8 | IC₅₀ | > 50 µM | Wu et al., 2021 |

| THP-1 | Acute Monocytic Leukemia | CCK-8 | IC₅₀ | > 50 µM | Wu et al., 2021 |

| HCT-116 | Colorectal Carcinoma | CCK-8 | IC₅₀ | > 50 µM | Wu et al., 2021 |

| A549 | Lung Carcinoma | CCK-8 | IC₅₀ | > 50 µM | Wu et al., 2021 |

| MCF-7 | Breast Adenocarcinoma | CCK-8 | IC₅₀ | > 50 µM | Wu et al., 2021 |

| MGC-803 | Gastric Cancer | CCK-8 | IC₅₀ | > 50 µM | Wu et al., 2021 |

Experimental Protocols

Isolation of Suchilactone from Monsonia angustifolia

The following is a general protocol for the isolation of lignans, including suchilactone, from plant material, based on common phytochemical extraction techniques.

Materials:

-

Dried and ground aerial parts of Monsonia angustifolia

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Defatting: Extract the dried and powdered plant material with n-hexane to remove nonpolar compounds like fats and waxes. Discard the hexane extract.

-

Extraction: Sequentially extract the defatted plant material with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol. Suchilactone, being a moderately polar lignan, is expected to be present in the dichloromethane and ethyl acetate fractions.

-

Fractionation: Concentrate the dichloromethane and ethyl acetate extracts using a rotary evaporator. Subject the concentrated extracts to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitoring: Monitor the fractions using TLC, visualizing the spots under UV light (254 nm and 366 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Purification: Combine fractions containing the compound of interest (identified by its Rf value) and subject them to further purification by repeated column chromatography or preparative TLC to obtain pure suchilactone.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Cell Viability Assay (CCK-8)

This protocol is adapted from the study by Wu et al. (2021) to determine the cytotoxic effect of suchilactone on cancer cells.

Materials:

-

SHI-1 cells (or other cancer cell lines)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

Suchilactone stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SHI-1 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plates for 12 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of suchilactone (e.g., 0, 5, 10, 20, 40, 80 µM) or 0.1% DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for 24 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol, based on the work of Wu et al. (2021), is used to quantify apoptosis induced by suchilactone.

Materials:

-

SHI-1 cells

-

12-well plates

-

Suchilactone stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed SHI-1 cells into 12-well plates at an appropriate density and allow them to adhere for 12 hours.

-

Treatment: Treat the cells with different concentrations of suchilactone or 0.1% DMSO for 24 hours.[3]

-

Cell Harvesting: Collect both the floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Signaling Pathways and Visualizations

The primary signaling pathway affected by suchilactone is the SHP2-mediated RAS/MAPK and PI3K/AKT cascade. In AML with FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to the phosphorylation of downstream targets and the recruitment and activation of SHP2. Activated SHP2 then promotes the activation of RAS and PI3K, driving leukemogenesis. Suchilactone intervenes by locking SHP2 in an inactive state.

Caption: Suchilactone inhibits the SHP2 signaling pathway.

References

- 1. The Protein Tyrosine Phosphatase, Shp2, Positively Contributes to FLT3-ITD-Induced Hematopoietic Progenitor Hyperproliferation and Malignant Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syk kinase and Shp2 phosphatase inhibition cooperate to reduce FLT3-ITD-induced STAT5 activation and proliferation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

suchilactone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a naturally occurring lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of suchilactone. Notably, this document details its mechanism of action as an inhibitor of the protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling pathways. Experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Physicochemical Properties

Suchilactone is a dibenzylbutyrolactone lignan with a complex stereochemistry. Its systematic IUPAC name is (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.

Table 1: Chemical Identifiers for Suchilactone

| Identifier | Value |

| IUPAC Name | (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[1] |

| Molecular Formula | C₂₁H₂₀O₆[1] |

| SMILES | COC1=C(C=C(C=C1)C[C@H]\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC[1] |

| CAS Number | 50816-74-5[1] |

Table 2: Physicochemical Properties of Suchilactone

| Property | Value | Source |

| Molecular Weight | 368.38 g/mol | [2] |

| Appearance | Orange-yellow to red-brown crystals | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Good solubility in chloroform, ethanol, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Insoluble in water.[4] | ChemBK, Sigma-Aldrich |

| Stability | Stable to light and heat.[2] | ChemBK |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] | ScreenLib |

Natural Occurrence and Isolation

Suchilactone has been isolated from several plant species, including Melia azedarach, Monsonia angustifolia, Haplophyllum pedicellatum, Taxus baccata, and Philotheca fitzgeraldii.[2][3][5]

Experimental Protocol: Isolation from Haplophyllum pedicellatum

While a specific protocol for the isolation of suchilactone from Haplophyllum pedicellatum is not detailed in the available literature, a general method for the extraction and isolation of lignans from this plant can be adapted.

Principle: This method involves solvent extraction of the plant material, followed by chromatographic separation to isolate the lignan fraction.

Methodology:

-

Extraction:

-

Fractionation:

-

The chloroform fraction is concentrated to dryness.

-

The crude lignan mixture is then subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane, ethyl acetate, and methanol.[7]

-

-

Purification:

-

Fractions containing suchilactone, as identified by thin-layer chromatography (TLC) comparison with a standard, are pooled.

-

Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure suchilactone.[6]

-

Chemical Synthesis

A complete total synthesis of suchilactone has not been explicitly detailed in the reviewed literature. However, general synthetic strategies for dibenzylbutyrolactone lignans can be applied. These often involve the stereoselective formation of the butyrolactone core and the subsequent introduction of the substituted benzyl and benzylidene moieties.[2][5][8][9][10]

Biological Activities and Mechanism of Action

Suchilactone exhibits a range of biological activities, including anti-cancer, antioxidant, anti-inflammatory, and antibacterial properties.

Anti-Cancer Activity: SHP2 Inhibition

The most well-documented activity of suchilactone is its role as an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.

Mechanism of Action:

Suchilactone binds to the SHP2 protein and inhibits its activation, thereby suppressing downstream signaling.[5] This leads to the inhibition of the ERK pathway, which is involved in cell proliferation, and the promotion of the apoptosis pathway.[5]

Signaling Pathway:

References

- 1. Suchilactone | C21H20O6 | CID 132350840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suchilactone | CAS 50816-74-5 | ScreenLib [screenlib.com]

- 4. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]

- 5. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.rug.nl [pure.rug.nl]

(-)-Suchilactone stereochemistry and biological significance

An In-depth Technical Guide to the Stereochemistry and Biological Significance of (-)-Suchilactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Suchilactone is a naturally occurring lignan that has garnered significant interest for its specific and potent biological activities. This document provides a comprehensive technical overview of the stereochemical properties of (-)-suchilactone and its primary biological significance as an anticancer agent, with a specific focus on its mechanism of action against acute myeloid leukemia (AML). Detailed experimental methodologies, quantitative biological data, and visual diagrams of its signaling pathway and experimental workflows are presented to serve as a resource for ongoing research and drug development efforts.

Stereochemistry of (-)-Suchilactone

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. (-)-Suchilactone possesses two key stereochemical features: a chiral center and a geometric isomer at the exocyclic double bond.

-

Absolute Configuration: The absolute configuration of the single chiral center at the C4 position of the oxolan-2-one (γ-butyrolactone) ring has been determined as (R).

-

Geometric Isomerism: The geometry of the exocyclic double bond at the C3 position is of the (E) configuration.

Therefore, the complete stereochemical descriptor for (-)-suchilactone is (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one . The specific spatial arrangement of the substituents around the stereocenter and the geometry of the double bond are crucial for its interaction with its biological target. The determination of absolute configuration for chiral molecules is most definitively achieved through methods like X-ray crystallography[1].

The chemical structure, including its stereochemistry, is represented by the following SMILES notation: COC1=C(C=C(C=C1)C[C@H]\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC[2].

Biological Significance and Anticancer Activity

The primary biological significance of (-)-suchilactone identified to date is its potent activity against acute myeloid leukemia (AML)[3]. Research has demonstrated that it selectively inhibits the proliferation of AML cells and induces apoptosis, positioning it as a promising candidate for AML therapy[4].

Mechanism of Action: SHP2 Inhibition

(-)-Suchilactone exerts its anticancer effects by directly targeting and inhibiting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2)[3][4]. SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating key intracellular signaling pathways, including the RAS/MAPK (ERK) and PI3K/AKT cascades, which are fundamental for cell proliferation and survival[5].

The mechanism proceeds as follows:

-

Binding and Inhibition: (-)-Suchilactone binds to the SHP2 protein, inhibiting its phosphatase activity[3]. This prevents the dephosphorylation of SHP2's target proteins.

-

Downregulation of Downstream Signaling: By inactivating SHP2, (-)-suchilactone blocks the downstream activation of the ERK and AKT signaling pathways[5].

-

Induction of Apoptosis and Proliferation Arrest: The suppression of the pro-survival ERK and AKT pathways leads to a decrease in AML cell proliferation and a significant increase in programmed cell death (apoptosis)[4].

Caption: Mechanism of action of (-)-Suchilactone in AML cells.

Quantitative Biological Data

The cytotoxic and anti-tumor effects of (-)-suchilactone have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of (-)-Suchilactone

This table summarizes the half-maximal inhibitory concentration (IC50) values of (-)-suchilactone against various human tumor cell lines after 24 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SHI-1 | Acute Myeloid Leukemia | 17.01 | [3] |

| Jurkat | T-cell Leukemia | 47.03 | [3] |

| THP-1 | Acute Monocytic Leukemia | 65.83 | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of (-)-Suchilactone

This table presents the results from a xenograft model using SHI-1 cells in SCID mice, demonstrating the in vivo efficacy of (-)-suchilactone administered orally (i.g.) for 19 days.

| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) | Reduction vs. Control | Citation |

| Control | 0 | 0.618 | - | [3][4] |

| (-)-Suchilactone | 15 | 0.350 | 43.4% | [3][4] |

| (-)-Suchilactone | 30 | 0.258 | 58.3% | [3][4] |

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the biological activity of (-)-suchilactone[3].

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to determine cell viability by measuring the metabolic activity of cells.

-

Cell Plating: Seed cell suspension (e.g., SHI-1 cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium[6][7].

-

Incubation: Pre-incubate the plate for 12-24 hours in a humidified incubator (37 °C, 5% CO2) to allow cell adherence and stabilization[6].

-

Treatment: Add various concentrations of (-)-suchilactone to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours)[7].

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well[8].

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator until a color change is apparent[8].

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the vehicle control[6].

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and treat with desired concentrations of (-)-suchilactone for 24 hours[9].

-

Cell Harvesting: Collect cells by centrifugation.

-

Washing: Wash cells once with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL[10].

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension[10].

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[10].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V+/PI- cells are considered early apoptotic, while Annexin V+/PI+ cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathway.

-

Protein Extraction: Treat SHI-1 cells with (-)-suchilactone for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[9].

-

Quantification: Determine the total protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel (SDS-PAGE)[9].

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane[9].

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SHP2, p-SHP2, ERK, p-ERK, AKT, p-AKT, Bcl-2, Bax, and β-actin) overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of (-)-suchilactone in a living organism.

-

Cell Inoculation: Subcutaneously inoculate 1x10^6 SHI-1 cells into the flank of female severe combined immunodeficient (SCID) mice[3].

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize mice into groups and begin treatment. Administer (-)-suchilactone (e.g., 15 and 30 mg/kg, dissolved in PBS with 0.5% carboxymethylcellulose sodium) via oral gavage (i.g.) daily for a set period (e.g., 19 days)[3]. The control group receives the vehicle solution.

-

Monitoring: Monitor mouse body weight and tumor volume throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight[4].

-

Immunohistochemistry: Analyze tumor tissues for markers of proliferation (Ki-67) and apoptosis (TUNEL) to confirm the mechanism of action in vivo[3].

Caption: Experimental workflow for evaluating (-)-Suchilactone.

References

- 1. Absolute configuration - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suchilactone inhibits the growth of acute myeloid leukaemia by inactivating SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suchilactone inhibits the growth of acute myeloid leukaemia by inactivating SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ptglab.com [ptglab.com]

- 8. bosterbio.com [bosterbio.com]

- 9. tandfonline.com [tandfonline.com]

- 10. igbmc.fr [igbmc.fr]

Suchilactone as a Potential SHP2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). Its function is crucial for the full activation of the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, differentiation, and survival. Gain-of-function mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). Consequently, SHP2 has emerged as a promising target for anti-cancer drug development. Suchilactone, a lignan compound isolated from the plant Monsonia angustifolia, has been identified as a potential inhibitor of SHP2. This technical guide provides a comprehensive overview of the available data on suchilactone as a SHP2 inhibitor, its mechanism of action, and detailed protocols for its evaluation. While direct enzymatic inhibition and binding affinity data are not yet publicly available, this guide consolidates the existing cellular and in vivo evidence and provides robust methodologies for further investigation.

Introduction to Suchilactone and SHP2

Suchilactone is a natural lignan compound that has been shown to exhibit anti-tumor properties. Research indicates that its mechanism of action involves the direct inhibition of SHP2.[1] SHP2 is a key signaling node that, in its active state, dephosphorylates specific target proteins, leading to the activation of downstream pro-proliferative pathways such as the ERK and AKT signaling cascades.[2] Suchilactone is reported to target the active site of SHP2, thereby blocking its phosphatase activity and attenuating these downstream signals.[1][2] This inhibitory action has been demonstrated to suppress cancer cell proliferation and induce apoptosis, making suchilactone a compound of interest for further preclinical and clinical investigation.[3]

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the biological effects of suchilactone. It is important to note that a direct enzymatic IC50 value against purified SHP2 and a binding constant (Kd) have not been reported in the reviewed literature.

Table 1: Cellular Activity of Suchilactone

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|

| SHI-1 (AML) | Cell Proliferation (CCK-8) | IC50 | 17.01 µM |[3] |

Table 2: In Vivo Efficacy of Suchilactone in AML Xenograft Model

| Animal Model | Treatment Group | Dosage | Outcome | Reference |

|---|---|---|---|---|

| SCID Mice with SHI-1 Xenografts | Control | - | Mean tumor weight: 0.618 g | [3] |

| Suchilactone | 15 mg/kg (i.g., daily for 19 days) | Mean tumor weight: 0.350 g | [3] |

| | Suchilactone | 30 mg/kg (i.g., daily for 19 days) | Mean tumor weight: 0.258 g |[3] |

Mechanism of Action and Signaling Pathway

Suchilactone inhibits the activation of SHP2, which in turn suppresses downstream signaling through the ERK and AKT pathways. This leads to a reduction in cell proliferation and an increase in apoptosis.

Caption: SHP2 signaling pathway and the inhibitory action of suchilactone.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate suchilactone's activity as a SHP2 inhibitor.

SHP2 Enzymatic Assay (Fluorogenic)

This protocol describes a general method to determine the direct inhibitory effect of a compound on purified SHP2 enzyme.

Caption: Workflow for a fluorogenic SHP2 enzymatic assay.

Materials:

-

Purified full-length human SHP2 enzyme

-

SHP2 Activating Peptide (e.g., bisphosphorylated IRS-1 peptide)

-

Fluorogenic substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT)

-

Suchilactone stock solution (in DMSO)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the SHP2 enzyme and activating peptide to their working concentrations. Prepare a serial dilution of suchilactone.

-

Enzyme Activation: In a 96-well plate, add the SHP2 enzyme and the SHP2 activating peptide. Incubate for 15-30 minutes at room temperature to allow for enzyme activation.

-

Inhibitor Addition: Add the serially diluted suchilactone or vehicle control (DMSO) to the wells. Incubate for another 15-30 minutes at room temperature.

-

Reaction Initiation: Add the fluorogenic substrate DiFMUP to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of suchilactone relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

Materials:

-

SHI-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Suchilactone

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader (450 nm)

Procedure:

-

Cell Seeding: Seed SHI-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 12-24 hours, treat the cells with various concentrations of suchilactone (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate for 1-4 hours until the color in the control wells turns orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Materials:

-

SHI-1 cells

-

Suchilactone

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-BCL-2, anti-BAX, anti-Caspase-3, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis: Seed SHI-1 cells and treat with different concentrations of suchilactone for 24 hours. Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: For quantitative analysis, use densitometry software (e.g., ImageJ) to measure band intensities. Normalize phosphorylated protein levels to their total protein counterparts and loading control (β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that suchilactone is a promising natural product inhibitor of SHP2. It demonstrates anti-proliferative activity in AML cells and in vivo efficacy in a xenograft model, with a mechanism tied to the inhibition of the SHP2-ERK/AKT signaling axis.[2][3] However, to advance suchilactone as a lead compound, further detailed characterization is imperative. Future research should focus on:

-

Direct Enzymatic and Biophysical Characterization: Determining the direct enzymatic IC50 of suchilactone against purified SHP2 and its binding affinity (Kd) through techniques like SPR is crucial for understanding its potency and structure-activity relationship.

-

Quantitative Cellular Analysis: A more detailed quantitative analysis of the dose-dependent effects of suchilactone on the phosphorylation of SHP2 and its downstream effectors in various cancer cell lines is needed.

-

Selectivity Profiling: Assessing the selectivity of suchilactone against other protein tyrosine phosphatases will be important to understand potential off-target effects.

-

Structural Studies: Co-crystallization of suchilactone with SHP2 would provide invaluable insights into its precise binding mode at the active site and guide future medicinal chemistry efforts for optimization.

This technical guide provides a foundational resource for researchers to build upon, offering both the current state of knowledge and the necessary experimental frameworks to further elucidate the potential of suchilactone as a therapeutic agent targeting SHP2.

References

Preliminary In Vitro Studies of Suchilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a lignan compound, has demonstrated notable anti-tumor properties in preliminary in vitro studies. This document provides a comprehensive overview of the current understanding of suchilactone's bioactivity, focusing on its cytotoxic effects, induction of apoptosis, and the underlying molecular mechanisms. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate analysis and future research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for the described studies.

Introduction

Suchilactone is a natural product that has been identified as a potential candidate for cancer therapy. Initial in vitro screenings have revealed its efficacy in inhibiting the proliferation of various cancer cell lines. The primary mechanism of action appears to be the inhibition of the Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways. This guide synthesizes the available data on suchilactone, offering a technical resource for researchers in oncology and drug discovery.

Cytotoxicity of Suchilactone

Suchilactone has been shown to exert cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines after a 24-hour treatment period.

Table 1: IC50 Values of Suchilactone in Various Cancer Cell Lines[1][2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| SHI-1 | Acute Myeloid Leukemia | 17.01 |

| Jurkat | T-cell Leukemia | 47.03 |

| THP-1 | Acute Monocytic Leukemia | 65.83 |

| HCT-116 | Colon Cancer | 34.53 |

| A549 | Lung Cancer | 40.22 |

| MCF-7 | Breast Cancer | 39.81 |

| MGC-803 | Gastric Cancer | 27.24 |

Induction of Apoptosis

A key mechanism through which suchilactone exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. In vitro studies on the acute myeloid leukemia cell line SHI-1 have quantified the rate of apoptosis following treatment with varying concentrations of suchilactone for 24 hours.

Table 2: Apoptosis Rate of SHI-1 Cells Treated with Suchilactone[1][4]

| Suchilactone Concentration (µM) | Apoptosis Rate (%) |

| 0 (DMSO control) | ~5 |

| 5 | ~15 |

| 10 | ~25 |

| 20 | ~50 |

Molecular Mechanism of Action

Suchilactone's primary molecular target is the SHP2 protein. By inhibiting the activity of SHP2, suchilactone disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival, namely the RAS/MAPK and PI3K/AKT pathways. This inhibition leads to a reduction in the phosphorylation of key proteins such as ERK and AKT.

Potential for Cell Cycle Arrest

Network pharmacology analyses suggest that the targets of suchilactone are enriched in pathways regulating the cell cycle.[1] While direct experimental evidence for suchilactone-induced cell cycle arrest is still emerging, related lactone compounds have been shown to induce G2/M phase arrest.[2][3] This suggests that suchilactone may also exert its anti-proliferative effects by halting the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the cytotoxic effects of suchilactone using a Cell Counting Kit-8 (CCK-8) assay.

Procedure:

-

Seed cells (e.g., SHI-1, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 12 hours.

-

Treat the cells with various concentrations of suchilactone or DMSO (as a control) for 24 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Procedure:

-

Seed cells in 12-well plates and treat with different concentrations of suchilactone or DMSO for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15-20 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for the detection of changes in protein expression and phosphorylation levels (e.g., SHP2, p-ERK, p-AKT) in response to suchilactone treatment.

Procedure:

-

Treat cells with suchilactone for the desired time, then lyse the cells to extract total protein.

-

Quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., SHP2, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry.

Procedure:

-

Culture cells and treat them with suchilactone for a specified duration.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with a propidium iodide solution.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that suchilactone is a promising anti-cancer agent, particularly for hematological malignancies like AML. Its mode of action via SHP2 inhibition provides a clear rationale for its anti-proliferative and pro-apoptotic effects. Future research should focus on confirming its effect on the cell cycle, elucidating the full spectrum of its molecular targets, and transitioning to in vivo models to evaluate its therapeutic potential in a more complex biological system. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

Suchilactone's Impact on Cell Signaling Pathways: A Technical Guide to its Anti-Cancer Mechanisms

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms through which suchilactone, a natural lignan compound, exerts its anti-cancer effects. Primarily targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), suchilactone demonstrates significant potential in oncology research and drug development. This document details its inhibitory action on SHP2 and the subsequent modulation of critical downstream cell signaling pathways, including the RAS/MAPK and PI3K/Akt cascades. We present comprehensive quantitative data on its cytotoxic and pro-apoptotic effects, particularly in Acute Myeloid Leukemia (AML), and provide detailed experimental protocols for the key assays cited. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a clear understanding of its mechanism of action.

Introduction

Suchilactone is a lignan compound originally extracted from Monsonia angustifolia. While its pharmacological activities have been underexplored, recent studies have illuminated its potential as a potent anti-cancer agent. The primary focus of this guide is to dissect the molecular interactions of suchilactone with key cellular signaling networks. A crucial aspect of cancer biology is the dysregulation of signaling pathways that control cell proliferation, survival, and apoptosis.[1] One pivotal node in these pathways is the non-receptor protein tyrosine phosphatase SHP2.[2] Aberrant SHP2 activity is linked to the progression of various cancers, making it a compelling therapeutic target.[2] This document synthesizes the current understanding of how suchilactone directly engages and inhibits SHP2, leading to anti-neoplastic outcomes.

Mechanism of Action: Targeting the SHP2 Phosphatase

The anti-tumor activity of suchilactone is rooted in its ability to directly interact with and inhibit the SHP2 protein. SHP2 plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs), which are essential for cell proliferation and survival.[2]

Direct Inhibition of SHP2

Research indicates that suchilactone binds to the active site of the SHP2 protein.[2][3] This binding event inactivates the phosphatase, preventing it from dephosphorylating its downstream targets. The inactivation of SHP2 is a critical upstream event that triggers a cascade of effects on subsequent signaling pathways, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.[4]

Visualization of the Core Mechanism

The direct inhibitory action of suchilactone on SHP2 can be represented as a primary molecular interaction.

Caption: Core mechanism: Suchilactone directly inhibits the activation of the SHP2 protein.

Effects on Downstream Signaling Pathways

By inactivating SHP2, suchilactone effectively blocks the signal relay to two major pro-survival and pro-proliferative pathways: the RAS/MAPK (ERK) pathway and the PI3K/Akt pathway.[2]

Inhibition of the RAS/MAPK (ERK) Pathway

SHP2 is a key activator of the RAS/MAPK cascade. Its inhibition by suchilactone prevents the activation of this pathway, leading to a decrease in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2][4] Since the MAPK pathway is crucial for cell proliferation, its suppression is a primary contributor to the anti-proliferative effects of suchilactone.

Suppression of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and apoptosis.[5][6][7] Suchilactone-mediated inhibition of SHP2 leads to the suppression of Akt phosphorylation.[2] Inactivated Akt cannot phosphorylate and inhibit its downstream pro-apoptotic targets (e.g., Bad) or activate pro-survival factors, thereby tilting the cellular balance towards apoptosis.[8]

Pathway Visualization

The following diagram illustrates the position of suchilactone's intervention within the broader SHP2-mediated signaling network.

Caption: Suchilactone inhibits SHP2, blocking downstream p-ERK and p-Akt signaling pathways.

Cellular and In Vivo Effects

The inhibition of SHP2 and its downstream pathways by suchilactone translates into tangible anti-cancer effects, including reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models.

Inhibition of Cell Proliferation

Suchilactone has been shown to effectively inhibit the proliferation of various tumor cell lines, with a particularly strong effect observed in the acute myeloid leukemia cell line SHI-1.[4] The half-maximal inhibitory concentration (IC50) for SHI-1 cells was determined to be 17.01 μM after 24 hours of treatment.[4]

Induction of Apoptosis

Beyond halting proliferation, suchilactone actively promotes programmed cell death. In SHI-1 cells, treatment with 20 µM of suchilactone for 24 hours induced apoptosis in nearly 50% of the cell population.[4] This effect is mediated by the modulation of apoptosis-related proteins, as observed through western blot analysis.[4]

In Vivo Anti-tumor Activity

The anti-cancer efficacy of suchilactone has been validated in vivo using an AML xenograft mouse model. Administration of suchilactone resulted in a significant reduction in tumor weight. The average tumor weight decreased from 0.618 g in the control group to 0.35 g and 0.258 g in groups treated with 15 mg/kg and 30 mg/kg of suchilactone, respectively.[4] This was accompanied by decreased expression of the proliferation marker Ki-67 and increased expression of the apoptosis marker TUNEL in the tumor tissues.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on suchilactone's anti-cancer effects.

Table 1: In Vitro Cytotoxicity of Suchilactone against Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| SHI-1 | Acute Myeloid Leukemia | 17.01 |

| Jurkat | Acute T-cell Leukemia | >40 |

| THP-1 | Acute Monocytic Leukemia | >40 |

| HCT-116 | Colorectal Carcinoma | >40 |

| A549 | Lung Carcinoma | >40 |

| MCF-7 | Breast Adenocarcinoma | >40 |

| MGC-803 | Gastric Cancer | >40 |

| Data sourced from a 24-hour treatment protocol.[2][4] |

Table 2: Apoptosis Induction in SHI-1 Cells by Suchilactone (24h Treatment)

| Suchilactone Concentration (µM) | Apoptosis Rate (%) |

| 0 (DMSO Control) | ~5 |

| 10 | ~20 |

| 20 | ~50 |

| Data are approximate values based on graphical representation in the cited literature.[4] |

Table 3: In Vivo Efficacy in AML Xenograft Model

| Treatment Group | Average Tumor Weight (g) |

| Control | 0.618 |

| 15 mg/kg | 0.350 |

| 30 mg/kg | 0.258 |

| Data reflects endpoint measurements in the AML xenograft mouse model.[4] |

Table 4: Modulation of Signaling and Apoptosis-Related Proteins in SHI-1 Cells

| Protein Target | Effect of Suchilactone Treatment | Pathway Association |

| p-SHP2 | Decreased | SHP2 Signaling |

| p-ERK | Decreased | RAS/MAPK Pathway |

| Bcl-2 | Decreased | Apoptosis |

| Bax | Increased | Apoptosis |

| Cleaved Caspase-3 | Increased | Apoptosis |

| Changes were observed via Western blot analysis after 24h treatment.[4] |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited research.[3][4] Researchers should adapt these protocols based on their specific experimental conditions and laboratory standards.

Cell Lines and Culture

-

Cell Lines: SHI-1 (AML) cells were used for primary mechanism studies.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed cells (e.g., SHI-1) in 96-well plates at a density of 5x10^4 cells/well and incubate for 12 hours.

-

Treat cells with various concentrations of suchilactone (or 0.1% DMSO as a vehicle control) for 24 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability percentage relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Apoptosis Analysis by Flow Cytometry

-

Seed SHI-1 cells in 12-well plates and allow them to adhere for 12 hours.[3]

-

Treat the cells with different concentrations of suchilactone or 0.1% DMSO for 24 hours.[3]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[3]

Western Blotting

-

Treat SHI-1 cells in 6-well plates with suchilactone for 24 hours.[4]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

Treat SHI-1 cells with suchilactone for 24 hours.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers for apoptosis-related genes (e.g., Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.[4]

AML Xenograft Mouse Model

-

Inject SHI-1 cells subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomly assign mice to treatment groups (e.g., vehicle control, 15 mg/kg suchilactone, 30 mg/kg suchilactone).

-

Administer treatment intraperitoneally daily for a specified period (e.g., 18 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise tumors, weigh them, and prepare them for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).[4]

Experimental Workflow Visualization

Caption: A standard workflow for evaluating the anti-cancer effects of suchilactone.

Conclusion

Suchilactone presents a promising profile as an anti-cancer agent, with a clearly defined mechanism of action centered on the inhibition of the SHP2 phosphatase. By targeting SHP2, suchilactone effectively disrupts the pro-survival and pro-proliferative signaling of the RAS/MAPK and PI3K/Akt pathways, leading to potent anti-tumor effects in acute myeloid leukemia models. The quantitative data and established protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of suchilactone and other SHP2 inhibitors. Future studies should aim to explore its efficacy in other cancer types, potential for combination therapies, and its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models.

References

- 1. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suchilactone inhibits the growth of acute myeloid leukaemia by inactivating SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Unveiling the Molecular Targets of Suchilactone: A Technical Guide for Researchers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Suchilactone, a lignan compound, has emerged as a molecule of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of its molecular targets, focusing on the experimental methodologies and quantitative data that underpin these findings. The primary identified molecular target of suchilactone is the non-receptor protein tyrosine phosphatase, SHP2. Suchilactone's inhibitory action on SHP2 disrupts downstream signaling pathways crucial for cell proliferation and survival, highlighting its therapeutic potential.

Primary Molecular Target: SHP2 Phosphatase

The principal molecular target of suchilactone is Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a key signaling node that modulates several pathways, including the RAS/MAPK and PI3K/AKT cascades. By inhibiting the enzymatic activity of SHP2, suchilactone effectively attenuates these downstream signals, leading to decreased cell proliferation and the induction of apoptosis.

Quantitative Data on Suchilactone's Inhibitory Activity

The inhibitory effect of suchilactone has been quantified in various cancer cell lines. A key study demonstrated that suchilactone inhibits the growth of the acute myeloid leukemia (AML) cell line, SHI-1, with a half-maximal inhibitory concentration (IC50) of 17.01 μM. This anti-proliferative effect is directly attributed to the inactivation of SHP2.

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| Suchilactone | SHI-1 | Cell Growth Inhibition | 17.01 | [1] |

Experimental Protocols for Target Identification and Validation

The identification of SHP2 as the primary target of suchilactone was initially predicted using computational methods and subsequently validated through biochemical and cellular assays.

Network Pharmacology for Target Prediction

Network pharmacology is a computational approach that integrates information from multiple databases to predict the potential molecular targets of a compound and its mechanism of action. This methodology was employed to initially hypothesize SHP2 as a target of suchilactone.

Experimental Workflow: Network Pharmacology

Figure 1. Workflow for Network Pharmacology-based Target Identification of Suchilactone.

Methodology:

-

Compound and Target Data Collection: The 2D structure of suchilactone is used as input for various target prediction databases. Concurrently, genes associated with a specific disease of interest (e.g., AML) are collected from publicly available databases.

-

Prediction of Potential Targets: Computational tools predict potential protein targets of suchilactone based on chemical similarity and other machine learning models.

-

Network Construction: The predicted targets and disease-associated genes are used to construct a protein-protein interaction (PPI) network using databases like STRING.

-

Identification of Key Targets: Topological analysis of the PPI network is performed using software like Cytoscape to identify "hub" genes that are highly interconnected, suggesting a critical role in the network. SHP2 was identified as a key potential target through this analytical approach.

In Vitro SHP2 Phosphatase Activity Assay

To biochemically validate the inhibitory effect of suchilactone on SHP2, an in vitro phosphatase activity assay is performed. This assay directly measures the enzymatic activity of purified SHP2 in the presence and absence of the inhibitor.

Experimental Workflow: In Vitro SHP2 Phosphatase Assay

Figure 2. Workflow for an In Vitro SHP2 Phosphatase Activity Assay.

Protocol:

-

Reagents:

-

Recombinant human SHP2 protein.

-

Suchilactone stock solution (e.g., in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

-

96-well black microplate.

-

-

Procedure:

-

Prepare serial dilutions of suchilactone in the assay buffer.

-

Add a fixed concentration of recombinant SHP2 to each well of the microplate.

-

Add the serially diluted suchilactone or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the substrate).

-

Calculate the percentage of inhibition for each suchilactone concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Figure 3. Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Treat cultured cells with either suchilactone at a desired concentration or a vehicle control (DMSO) for a specific duration.

-

Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble SHP2 protein at each temperature point using Western blotting.

-

Data Analysis: A positive result is indicated by a higher amount of soluble SHP2 in the suchilactone-treated samples at elevated temperatures compared to the vehicle-treated samples, demonstrating stabilization upon binding.

Downstream Signaling Pathways Modulated by Suchilactone

Inhibition of SHP2 by suchilactone leads to the downregulation of key signaling pathways that are often hyperactivated in cancer. The primary affected pathways are the RAS/MAPK and PI3K/AKT pathways.

RAS/MAPK Pathway

SHP2 is required for the full activation of the RAS/MAPK pathway downstream of many receptor tyrosine kinases (RTKs). By inhibiting SHP2, suchilactone prevents the dephosphorylation of regulatory sites that are necessary for the recruitment of the Grb2-SOS complex, which in turn activates RAS. This leads to a reduction in the phosphorylation of MEK and ERK.

PI3K/AKT Pathway

SHP2 can also influence the PI3K/AKT pathway. Its inhibition by suchilactone can lead to a decrease in the phosphorylation and activation of AKT, a key kinase that promotes cell survival and proliferation.

Signaling Pathway Diagram: Suchilactone's Mechanism of Action

Figure 4. Simplified Signaling Pathway of Suchilactone's Action on SHP2.

Western Blot Analysis of Downstream Signaling

Western blotting is a standard technique to assess the phosphorylation status of key proteins in these signaling pathways, thereby confirming the mechanism of action of suchilactone.

Protocol: Western Blot for Phosphorylated ERK and AKT

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of suchilactone or a vehicle control for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control. A decrease in the p-ERK/total ERK and p-AKT/total AKT ratios in suchilactone-treated cells would confirm the inhibition of these pathways.

Conclusion

The identification of SHP2 as the primary molecular target of suchilactone provides a solid foundation for its further development as a potential anti-cancer therapeutic. The methodologies outlined in this guide, from initial computational prediction to biochemical and cellular validation, represent a robust workflow for characterizing the molecular targets of novel compounds. Future research should focus on obtaining more precise quantitative binding data, such as the dissociation constant (Kd) between suchilactone and SHP2, and on elucidating the full spectrum of its downstream effects in various cancer models. This will be crucial for optimizing its therapeutic potential and for the design of future clinical investigations.

References

Unveiling the Spectroscopic Signature of Suchilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for suchilactone, a lignan isolated from the fern Polypodium vulgare. The information presented here is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data of Suchilactone

The structural elucidation of suchilactone has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are compiled from the initial report of its isolation and characterization.

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. The ¹H NMR spectrum of suchilactone exhibits characteristic signals corresponding to its complex structure.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in suchilactone gives rise to a distinct signal in the ¹³C NMR spectrum.

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of suchilactone shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available in search results |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of suchilactone confirms its molecular formula, C₂₁H₂₀O₆.

| m/z | Ion |

| Data not available in search results | [M]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general experimental methodologies typically employed for the analysis of natural products like suchilactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of the purified suchilactone are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound's protons.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a suitable probe.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling techniques are often employed to simplify the spectrum and enhance signal-to-noise.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, which is vital for complete structure elucidation.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of suchilactone can be prepared as a KBr (potassium bromide) pellet or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.